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Compound of Interest

Compound Name: (2-Bromoethoxy)benzene

Cat. No.: B015470 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (2-Bromoethoxy)benzene

This guide provides a comprehensive overview of the spectroscopic data for (2-
Bromoethoxy)benzene (CAS No. 589-10-6), a key intermediate in organic synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering detailed data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The information is presented in a structured format, including data tables,

detailed experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of (2-Bromoethoxy)benzene.

Table 1: ¹H NMR Spectroscopic Data for (2-
Bromoethoxy)benzene
Solvent: CDCl₃, Reference: TMS at 0 ppm.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.33 - 7.25 Multiplet 2H Ar-H (meta)

6.99 - 6.89 Multiplet 3H Ar-H (ortho, para)

4.29 Triplet 2H O-CH₂

3.65 Triplet 2H CH₂-Br

Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Spectroscopic Data for (2-
Bromoethoxy)benzene
Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm.[2]

Chemical Shift (δ, ppm) Assignment

158.1 Ar-C (quaternary, C-O)

129.5 Ar-CH (meta)

121.3 Ar-CH (para)

114.6 Ar-CH (ortho)

68.4 O-CH₂

28.9 CH₂-Br

Data sourced from publicly available spectral databases.[1]

Table 3: Infrared (IR) Spectroscopy Data for (2-
Bromoethoxy)benzene
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3060 - 3040 Medium C-H stretch (Aromatic)

2960 - 2850 Medium C-H stretch (Aliphatic)

1597, 1492 Strong C=C stretch (Aromatic ring)

1240 Strong C-O stretch (Aryl ether)

1040 Strong C-O stretch (Alkyl ether)

690, 750 Strong
C-H bend (Aromatic, out-of-

plane)

650 Medium C-Br stretch

Characteristic IR absorption ranges are based on established spectroscopic principles and

data from the NIST Chemistry WebBook.[3][4]

Table 4: Mass Spectrometry (MS) Data for (2-
Bromoethoxy)benzene
Ionization Method: Electron Ionization (EI) at 70 eV.[5]
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m/z Relative Intensity (%) Fragment Assignment

202 59.2
[M+2]⁺ (presence of ⁸¹Br

isotope)

200 60.8 [M]⁺ (presence of ⁷⁹Br isotope)

121 25.0 [M - CH₂Br]⁺

109 84.3 [C₂H₄Br]⁺

107 95.5 [C₂H₂Br]⁺

94 100.0
[C₆H₅OH]⁺ (Phenol radical

cation)

77 30.0 [C₆H₅]⁺

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[5][6]

Experimental Protocols
The following sections detail the standardized methodologies for acquiring the spectroscopic

data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Approximately 10-25 mg of (2-Bromoethoxy)benzene is dissolved in

0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a clean

NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard

for chemical shift referencing (0 ppm), although modern spectrometers often reference the

residual solvent peak.

Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 300

MHz or higher).[5] For a quantitative ¹³C NMR spectrum, inverse-gated decoupling is used to

suppress the Nuclear Overhauser Effect (NOE), and a sufficient relaxation delay (e.g., 5

times the longest T₁) is applied to ensure full relaxation of all carbon nuclei.[7][8]
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Data Acquisition: For ¹H NMR, a standard single-pulse experiment is conducted. For ¹³C

NMR, a larger number of scans is typically required due to the low natural abundance of the

¹³C isotope.[9]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced.

For ¹H NMR, the signals are integrated to determine the relative ratios of protons in different

environments.[10]

Infrared (IR) Spectroscopy
Sample Preparation: Since (2-Bromoethoxy)benzene is a low-melting solid (31-34°C), its

IR spectrum can be obtained as a thin liquid film.[1] A few drops of the molten sample are

placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[11]

Alternatively, a solid sample can be prepared by grinding 1-2 mg of the compound with ~100

mg of dry KBr powder and pressing the mixture into a thin, transparent pellet.[12]

Background Spectrum: A background spectrum of the empty sample compartment (or the

KBr pellet without the sample) is recorded first. This allows the instrument to subtract signals

from atmospheric CO₂ and water vapor.[12]

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and

the IR spectrum is recorded. Fourier Transform Infrared (FTIR) spectrometers are commonly

used, which collect an interferogram that is then mathematically converted into a spectrum.

[13]

Data Analysis: The resulting spectrum plots absorbance or transmittance as a function of

wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific

functional groups within the molecule.[14]

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of (2-Bromoethoxy)benzene is prepared in a volatile

organic solvent, such as methanol or acetonitrile, typically at a concentration of about 1

mg/mL, which is then further diluted.[15] The solution must be free of non-volatile salts or

buffers.[15]
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Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS)

system, which separates components of a mixture before analysis.[16]

Ionization: Electron Ionization (EI) is a common method for volatile compounds like (2-
Bromoethoxy)benzene. In the EI source, the sample molecules are bombarded with high-

energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible

manner.[5]

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g.,

a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass

spectrum is a plot of relative ion intensity versus m/z.[17]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound such as (2-Bromoethoxy)benzene.
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Caption: Workflow for Spectroscopic Analysis of (2-Bromoethoxy)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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